N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine
Brand Name: Vulcanchem
CAS No.: 1351632-54-6
VCID: VC2679940
InChI: InChI=1S/C11H12N2O4S2/c1-13(6-9(14)15)11-12-10-7(18-11)4-3-5-8(10)19(2,16)17/h3-5H,6H2,1-2H3,(H,14,15)
SMILES: CN(CC(=O)O)C1=NC2=C(S1)C=CC=C2S(=O)(=O)C
Molecular Formula: C11H12N2O4S2
Molecular Weight: 300.4 g/mol

N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine

CAS No.: 1351632-54-6

Cat. No.: VC2679940

Molecular Formula: C11H12N2O4S2

Molecular Weight: 300.4 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine - 1351632-54-6

Specification

CAS No. 1351632-54-6
Molecular Formula C11H12N2O4S2
Molecular Weight 300.4 g/mol
IUPAC Name 2-[methyl-(4-methylsulfonyl-1,3-benzothiazol-2-yl)amino]acetic acid
Standard InChI InChI=1S/C11H12N2O4S2/c1-13(6-9(14)15)11-12-10-7(18-11)4-3-5-8(10)19(2,16)17/h3-5H,6H2,1-2H3,(H,14,15)
Standard InChI Key VKEFLERFAUNWNL-UHFFFAOYSA-N
SMILES CN(CC(=O)O)C1=NC2=C(S1)C=CC=C2S(=O)(=O)C
Canonical SMILES CN(CC(=O)O)C1=NC2=C(S1)C=CC=C2S(=O)(=O)C

Introduction

Chemical Identity and Structure

Basic Information

N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine is a glycine derivative characterized by its benzothiazole scaffold with a methylsulfonyl group at the 4-position. The compound is registered with CAS number 1351632-54-6 and has been cataloged in PubChem with CID 56724770 . This compound is also known by the synonym 2-[methyl-(4-methylsulfonyl-1,3-benzothiazol-2-yl)amino]acetic acid .

Structural Properties

The molecular structure consists of a benzothiazole ring system with a methylsulfonyl (CH₃SO₂-) group at the 4-position and an N-methylglycine moiety attached to the 2-position of the benzothiazole. The compound has a molecular formula of C₁₁H₁₂N₂O₄S₂ and a molecular weight of 300.35 g/mol . The structure features two sulfur atoms: one within the benzothiazole ring system and another in the methylsulfonyl group.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine

PropertyValue
Molecular FormulaC₁₁H₁₂N₂O₄S₂
Molecular Weight300.35 g/mol
CAS Number1351632-54-6
PubChem CID56724770
AppearanceNot specified in available data
SolubilitySpecific solubility data not provided; requires appropriate solvent selection
Creation Date (PubChem)2012-03-08
Modification Date (PubChem)2025-02-22*

*Note: The modification date appears to be a future date, likely due to a data entry error in the PubChem database .

Desired Concentration1 mg5 mg10 mg
1 mM3.3294 mL16.6472 mL33.2945 mL
5 mM0.6659 mL3.3294 mL6.6589 mL
10 mM0.3329 mL1.6647 mL3.3294 mL

This table provides the volume of solvent needed to prepare stock solutions of different concentrations using various amounts of the compound .

Shipping Conditions

According to the supplier information, evaluation sample solutions are typically shipped with blue ice. Other sizes may be shipped at room temperature or with blue ice upon request .

Structural Relationship to Similar Compounds

Comparison with Related Benzothiazole Derivatives

N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine belongs to a broader class of benzothiazole derivatives, many of which have been investigated for their biological activities. Understanding its structural relationship to similar compounds provides insight into potential functional properties and applications.

Table 3: Comparison of N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine1351632-54-6C₁₁H₁₂N₂O₄S₂300.35Reference compound
N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine1421508-23-7C₁₁H₉F₃N₂O₂S290.26Contains trifluoromethyl group instead of methylsulfonyl group
N-methyl-N-[6-(methylthio)-1,3-benzothiazol-2-yl]glycine1352999-55-3C₁₁H₁₂N₂O₂S₂268.4Contains methylthio group at position 6 rather than methylsulfonyl at position 4
Glycine, N-methyl-N-(4-methylbenzoyl)-133604-64-5C₁₁H₁₃NO₃207.23Contains methylbenzoyl group instead of benzothiazole scaffold

This comparison highlights how subtle structural modifications can alter the molecular properties of these related compounds .

Research Status and Knowledge Gaps

Knowledge Gaps and Future Research Directions

Several knowledge gaps exist regarding N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine that represent opportunities for future research:

  • Specific biological activity: Detailed investigations into potential biological targets and activities

  • Structure-activity relationships: How the methylsulfonyl group at position 4 impacts biological activity compared to other substitutions

  • Synthesis optimization: Development of efficient and scalable synthetic routes

  • Physical properties: Comprehensive characterization of solubility profiles in various solvents, stability under different conditions, and spectroscopic properties

  • Potential pharmaceutical applications: Evaluation of therapeutic potential based on the established activities of related benzothiazole derivatives

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